4-Chloro-2,6-dibromo-3-fluoroiodobenzene
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Overview
Description
4-Chloro-2,6-dibromo-3-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClFI and a molecular weight of 414.24 g/mol . This compound is characterized by the presence of multiple halogen atoms, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 4-Chloro-2,6-dibromo-3-fluoroiodobenzene typically involves halogenation reactions. One common method is the stepwise halogenation of benzene derivatives, where each halogen is introduced under specific conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe), while chlorination can be done using chlorine (Cl2) in the presence of a Lewis acid such as aluminum chloride (AlCl3). Fluorination and iodination are often carried out using reagents like fluorine gas (F2) and iodine (I2) under controlled conditions .
Chemical Reactions Analysis
4-Chloro-2,6-dibromo-3-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, a nucleophilic substitution reaction with sodium methoxide (NaOCH3) can replace a halogen with a methoxy group.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms under specific conditions.
Scientific Research Applications
4-Chloro-2,6-dibromo-3-fluoroiodobenzene is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dibromo-3-fluoroiodobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
4-Chloro-2,6-dibromo-3-fluoroiodobenzene can be compared with other polyhalogenated benzene derivatives, such as:
3-Chloro-4-fluoroiodobenzene: This compound has a similar structure but lacks the bromine atoms, making it less reactive in certain chemical reactions.
4-Fluoroiodobenzene: This compound contains only fluorine and iodine atoms, making it useful in different types of cross-coupling reactions.
3-Chloro-2,4-dibromo-6-fluoroiodobenzene: This compound has a similar halogenation pattern and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1160574-60-6 |
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Molecular Formula |
C6HBr2ClFI |
Molecular Weight |
414.23 g/mol |
IUPAC Name |
1,3-dibromo-5-chloro-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C6HBr2ClFI/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
InChI Key |
BBBUPVJJGFTMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Br)F)Cl |
Origin of Product |
United States |
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